meso-2,3-Diphenylbutane
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Overview
Description
meso-2,3-Diphenylbutane: is an organic compound with the molecular formula C16H18. It is a meso compound, meaning it has multiple stereocenters but is optically inactive due to an internal plane of symmetry. This compound is characterized by the presence of two phenyl groups attached to a butane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: meso-2,3-Diphenylbutane can be synthesized through the catalytic hydrogenation of cis-2,3-diphenyl-2-butene. This reaction typically involves the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: meso-2,3-Diphenylbutane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced further to form simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of diphenylbutanone or diphenylbutanol.
Reduction: Formation of simpler hydrocarbons like diphenylbutane.
Substitution: Formation of halogenated derivatives like 2,3-dibromo-2,3-diphenylbutane.
Scientific Research Applications
meso-2,3-Diphenylbutane has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a model compound in stereochemical studies.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which meso-2,3-diphenylbutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Specific pathways and molecular targets are still under investigation, but it is known to interact with various biological molecules through non-covalent interactions .
Comparison with Similar Compounds
2,3-Diphenylbutane: A racemic mixture of enantiomers.
2,3-Diphenyl-2-butene: The unsaturated precursor to meso-2,3-diphenylbutane.
2,3-Dibromo-2,3-diphenylbutane: A halogenated derivative.
Comparison: this compound is unique due to its meso configuration, which imparts optical inactivity despite having multiple stereocenters. This distinguishes it from its racemic and enantiomeric counterparts, which are optically active. The presence of the internal plane of symmetry in this compound also affects its chemical reactivity and interactions with other molecules .
Properties
CAS No. |
27755-15-3 |
---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
3-phenylbutan-2-ylbenzene |
InChI |
InChI=1S/C16H18/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
NGCFVIRRWORSML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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